Sodium oxide

Description

Properties

IUPAC Name |

disodium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCBUQHMOMHUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

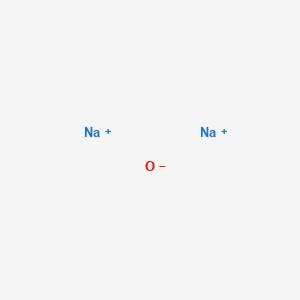

Canonical SMILES |

[O-2].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049781 | |

| Record name | Sodium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.979 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, WHITE LUMPS OR POWDER. | |

| Record name | Sodium oxide (Na2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.3 g/cm³ | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1313-59-3 | |

| Record name | Sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium oxide (Na2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3075U8R23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1275 °C (sublimes) | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Theoretical and Methodological Guide to the Crystal Structure of Sodium Oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical modeling of sodium oxide (Na₂O) crystal structures. It delves into the known and predicted polymorphs, their structural and energetic properties, and the computational and experimental methodologies used for their characterization. This guide is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the fundamental properties of this important alkali metal oxide.

Introduction to this compound Crystal Structures

This compound (Na₂O) is a simple yet important ionic compound with applications in ceramics and glasses.[1] At ambient conditions, Na₂O adopts the antifluorite crystal structure.[1][2] In this structure, the sodium (Na⁺) and oxide (O²⁻) ions are arranged in a face-centered cubic (FCC) lattice, with the positions of the cations and anions reversed compared to the fluorite (CaF₂) structure.[1][2] Specifically, the O²⁻ ions form an FCC sublattice, while the Na⁺ ions occupy all the tetrahedral voids.[2] This results in a coordination number of 8 for the oxide ions (cubic coordination) and 4 for the sodium ions (tetrahedral coordination).[1]

Beyond the well-established antifluorite structure, theoretical studies have predicted the existence of other polymorphs of Na₂O, particularly at different pressures or temperatures. These include orthorhombic and trigonal structures. The accurate theoretical modeling of these crystal structures is crucial for understanding the physical and chemical properties of this compound and for designing new materials with tailored functionalities.

Polymorphs of this compound: A Comparative Analysis

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting and characterizing various polymorphs of Na₂O. The following tables summarize the key structural and energetic parameters of the most commonly studied polymorphs.

Table 1: Crystallographic Data of this compound Polymorphs

| Crystal System | Space Group | Pearson Symbol | Lattice Parameters (Å) |

| Cubic (Antifluorite) | Fm-3m (225) | cF12 | a = 5.48[3] |

| Orthorhombic | Pnnm (58) | oP6 | a = 3.63, b = 5.05, c = 5.31[4] |

| Trigonal | P3 (143) | hP6 | a = 6.19, c = 3.71[5] |

Table 2: Calculated Properties of this compound Polymorphs

| Polymorph | Computational Method | Formation Energy (eV/atom) | Band Gap (eV) |

| Cubic (Antifluorite) | DFT-GGA | -1.426[3] | 1.87[3] |

| Orthorhombic | DFT-GGA | -1.356[4] | 1.03[4] |

| Trigonal | DFT-GGA | -1.346[5] | 1.51[5] |

Methodologies for Modeling and Synthesis

Computational Protocols: Density Functional Theory

The theoretical modeling of Na₂O crystal structures is predominantly performed using Density Functional Theory (DFT).[6] This quantum mechanical method allows for the calculation of the electronic structure and total energy of a system, from which various properties like lattice parameters, formation energies, and band structures can be derived.

A typical DFT workflow for the theoretical modeling of Na₂O includes:

-

Structure Optimization: The atomic positions and lattice vectors of a given crystal structure are relaxed to find the minimum energy configuration.

-

Total Energy Calculations: The total energy of the optimized structure is calculated to determine its stability relative to other polymorphs or to its constituent elements.

-

Property Calculations: Once the ground state is determined, various physical and chemical properties are calculated, such as the electronic band structure, density of states, and mechanical properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For Na₂O, both the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) have been widely used.[7] It has been observed that LDA tends to underestimate lattice parameters, while GGA often overestimates them, bracketing the experimental values.[7]

Typical DFT Calculation Parameters for Na₂O:

-

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package)

-

Pseudopotentials: Ultrasoft or Projector Augmented Wave (PAW)

-

Exchange-Correlation Functional: LDA or GGA (e.g., PBE, PW91)

-

Plane-wave cutoff energy: Typically around 40-60 Ry

-

k-point mesh: A Monkhorst-Pack grid, with density depending on the size of the unit cell (e.g., 4x4x4 for the cubic cell).

-

Convergence criteria: Self-consistent field (SCF) energy convergence of 10⁻⁶ eV/atom or better.

Experimental Protocols: Synthesis of Crystalline this compound

The experimental synthesis of pure, crystalline this compound is challenging due to its high reactivity and hygroscopic nature.[7] Several methods have been reported for the preparation of Na₂O, with solid-state reactions being the most common.

Representative Solid-State Synthesis Protocol:

-

Precursor Selection: High-purity sodium peroxide (Na₂O₂) and metallic sodium (Na) are typically used as precursors.[8]

-

Mixing and Pelletizing: The precursors are mixed in a stoichiometric ratio in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation and reaction with moisture. The mixture is then pressed into a pellet to ensure good contact between the reactants.

-

Reaction: The pellet is placed in a crucible made of a non-reactive material (e.g., alumina) and heated in a furnace under an inert atmosphere. The reaction proceeds according to the following equation: Na₂O₂ + 2Na → 2Na₂O The reaction temperature is typically in the range of 400-600 °C.[8]

-

Cooling and Characterization: After the reaction is complete, the furnace is slowly cooled to room temperature. The resulting product is a white crystalline powder. The phase purity and crystal structure of the synthesized Na₂O are then characterized using techniques such as X-ray diffraction (XRD).

Other reported methods for the synthesis of Na₂O include the reaction of sodium with sodium hydroxide, sodium peroxide, or sodium nitrite.[1]

Key Theoretical Concepts and Workflows

Born-Haber Cycle for Lattice Energy Calculation

The lattice energy of an ionic compound like Na₂O is a measure of the strength of the electrostatic forces between the ions in the crystal lattice. It cannot be measured directly but can be calculated using the Born-Haber cycle, which is an application of Hess's Law. The cycle relates the lattice energy to other experimentally determinable enthalpy changes.

Caption: Born-Haber cycle for the formation of this compound.

Computational Crystal Structure Prediction Workflow

The prediction of novel crystal structures is a key area of computational materials science. The general workflow involves generating a large number of candidate structures and then using quantum mechanical calculations to determine their relative stabilities.

Caption: A general workflow for computational crystal structure prediction.

Conclusion

The theoretical modeling of this compound has provided significant insights into its crystal structures, stability, and properties. The antifluorite structure is well-established as the ground state at ambient conditions, but computational studies continue to explore the potential for other polymorphs under different thermodynamic conditions. Density Functional Theory has proven to be a powerful tool in this endeavor, offering a reliable means to predict and characterize the properties of both known and hypothetical crystal structures. As computational methods continue to improve in accuracy and efficiency, we can expect further discoveries of novel materials and a deeper understanding of their fundamental characteristics, which is of paramount importance for various scientific and industrial applications, including drug development where excipient properties are critical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The structure of Na2O crystal is A CsCltype B NaCltype class 12 chemistry JEE_Main [vedantu.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mp-2352: Na2O (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. anl.gov [anl.gov]

- 7. Investigating the effect of synthesis selection on O3-sodium layered oxide structural changes and electrochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermodynamic Properties of Sodium Oxide (Na₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxide (Na₂O), an inorganic compound, is a white, crystalline solid that serves as a fundamental component in various industrial applications, most notably in the manufacturing of glass and ceramics.[1][2] Its role as a fluxing agent, which lowers the melting temperature of silica-based mixtures, is crucial in these processes.[1] From a thermodynamic perspective, this compound is characterized by a high thermodynamic stability, indicated by its negative standard enthalpy of formation.[1] However, it is also a highly reactive substance, reacting vigorously and exothermically with water to form sodium hydroxide (B78521) (NaOH), which necessitates careful handling in controlled environments.[1][3] Understanding the thermodynamic properties of Na₂O is paramount for optimizing its use in industrial processes, ensuring safety, and for the fundamental study of alkali metal oxides. This guide provides a comprehensive overview of the core thermodynamic properties of Na₂O, details the experimental protocols for their determination, and presents a logical workflow for the acquisition and application of this critical data.

Core Thermodynamic Properties of this compound

The thermodynamic properties of this compound are essential for predicting its behavior under various conditions. The following tables summarize the key quantitative data available for Na₂O.

| Property | Value | Units | Notes |

| Standard Enthalpy of Formation (ΔHf°) | -416[1][4] | kJ/mol | Indicates high thermodynamic stability.[1] |

| -414.82 ± 0.28[5] | kJ/mol | Determined by calorimetric measurements of the enthalpy of hydrolysis.[6][5] | |

| Standard Molar Entropy (S°) | 73 | J/(mol·K) | At 298 K. |

| 75.06[7] | J/(mol·K) | ||

| Heat Capacity (Cp) | 72.95[8] | J/(mol·K) | At 298 K.[8] |

| 69.12[7] | J/(mol·K) | ||

| Melting Point | 1132[1][2] | °C | |

| 1405.2 ± 4[9] | K | ||

| >400[10][11] | °C | Decomposition noted.[11] | |

| Boiling Point / Sublimation | 1950 (Boiling Point)[2][3][12][13] | °C | |

| 1275 (Sublimation)[1] | °C | Sublimes under standard atmospheric pressure. | |

| 1274 (Sublimation)[10] | °C | ||

| Phase Transitions | Two phase transitions observed at 1023 K and 1243 K by some researchers, though this is a subject of controversy.[9] | K | |

| Density | 2.49[1] | g/cm³ | At standard temperature and pressure.[1] |

| 2.3 | g/cm³ | ||

| 2.27[8][12] | g/cm³ | ||

| Lattice Energy | 2481 | kJ/mol | Calculated via the Born-Landé equation. |

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a highly reactive and hygroscopic compound like this compound requires specialized experimental techniques and meticulous sample handling. The primary methods employed are drop calorimetry, hydrolysis calorimetry, and Knudsen Effusion Mass Spectrometry (KEMS).

Determination of Enthalpy of Formation by Hydrolysis Calorimetry

This method is based on measuring the heat released during the highly exothermic reaction of Na₂O with water to form NaOH.

Methodology:

-

Sample Preparation and Encapsulation: Due to the hygroscopic nature of Na₂O, all sample handling must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). A precise mass of high-purity Na₂O powder is loaded into a sealed, fragile ampoule made of a material that is inert to Na₂O and the calorimetric solvent (e.g., glass). This encapsulation is critical to prevent premature reaction with atmospheric moisture.

-

Calorimeter Setup: A reaction calorimeter, often of the isoperibol or isothermal type, is used. The calorimeter is filled with a known volume of a suitable solvent, typically a dilute acidic solution to ensure complete and rapid reaction of the resulting NaOH. The calorimeter is allowed to reach thermal equilibrium.

-

Initiation of Reaction: The sealed ampoule containing the Na₂O sample is submerged in the solvent within the calorimeter. Once the system is stable, the ampoule is broken to initiate the hydrolysis reaction.

-

Data Acquisition: The temperature change of the solvent is meticulously recorded over time until the reaction is complete and the system returns to a stable thermal state.

-

Calculation: The heat of reaction is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of Na₂O reacted. The standard enthalpy of formation of Na₂O is then derived using Hess's law, incorporating the known standard enthalpies of formation of water and sodium hydroxide.

Determination of Heat Capacity and Enthalpy Increments by Drop Calorimetry

Drop calorimetry is employed to measure the enthalpy content of a substance at high temperatures, from which the heat capacity can be derived.

Methodology:

-

Sample Encapsulation: A precisely weighed sample of Na₂O is hermetically sealed in a container made of a material with a high melting point and chemical inertness towards Na₂O at elevated temperatures (e.g., platinum or a suitable ceramic). This encapsulation prevents reaction with any residual gases in the furnace.

-

Furnace and Calorimeter Setup: The encapsulated sample is suspended in a furnace and heated to a well-defined high temperature. Below the furnace, a calorimeter (often a Calvet-type or isoperibol calorimeter) is maintained at a stable, known temperature (typically room temperature).

-

Dropping Procedure: Once the sample reaches thermal equilibrium in the furnace, it is rapidly dropped into the calorimeter.

-

Data Acquisition: The heat evolved as the sample cools from the high temperature to the calorimeter temperature is measured by recording the temperature change of the calorimeter.

-

Calculation: The enthalpy increment (HT - H298.15) is calculated from the measured heat, the mass of the sample, and its molar mass. By performing this experiment at various furnace temperatures, a series of enthalpy increments are obtained. The heat capacity at constant pressure (Cp) can then be determined as the derivative of the enthalpy with respect to temperature (dH/dT).

Determination of Vapor Pressure and Sublimation Enthalpy by Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful technique for studying the thermodynamics of vaporization of low-volatility materials at high temperatures.

Methodology:

-

Sample Loading: A small amount of Na₂O is placed in a Knudsen cell, which is a small, thermally stable container with a tiny orifice in the lid. The cell material must be inert to Na₂O at high temperatures; suitable materials include refractory metals like molybdenum or tungsten, or ceramics such as alumina. The loading of the hygroscopic Na₂O must be performed in an inert-atmosphere glovebox.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to the desired temperature.

-

Effusion and Ionization: At high temperatures, Na₂O will sublime, and the gaseous species will effuse through the orifice, forming a molecular beam. This beam is directed into the ion source of a mass spectrometer, where the effusing species are ionized, typically by electron impact.

-

Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer and detected. The ion intensities are proportional to the partial pressures of the corresponding species in the Knudsen cell.

-

Data Analysis: By measuring the ion intensities as a function of temperature, the vapor pressure of each species can be determined. The enthalpy of sublimation can then be calculated from the slope of a plot of the natural logarithm of the partial pressure versus the inverse of the temperature, using the Clausius-Clapeyron equation.

Workflow for Thermodynamic Property Determination and Application

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of Na₂O and their subsequent application in thermodynamic modeling and safety assessment.

Caption: Workflow for the determination and application of Na₂O thermodynamic properties.

Conclusion

This technical guide has provided a detailed overview of the essential thermodynamic properties of this compound, a compound of significant industrial and scientific interest. The presented data, summarized in a comprehensive table, offers a valuable resource for researchers and professionals. Furthermore, the detailed descriptions of the specialized experimental protocols required for such a reactive material—hydrolysis calorimetry, drop calorimetry, and Knudsen Effusion Mass Spectrometry—highlight the meticulous procedures necessary for accurate and safe data acquisition. The visualized workflow further elucidates the logical progression from sample preparation to the application of thermodynamic data in practical and theoretical contexts. A thorough understanding and application of this knowledge are crucial for the continued optimization of processes involving Na₂O, ensuring operational safety, and advancing the fundamental science of inorganic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effusion Cells - Scienta Omicron [scientaomicron.com]

- 4. researchgate.net [researchgate.net]

- 5. srd.nist.gov [srd.nist.gov]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. daneshyari.com [daneshyari.com]

- 8. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]

- 9. researchgate.net [researchgate.net]

- 10. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 11. Encapsulation of hygroscopic liquids via polymer precipitation in non-aqueous emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicaltweak.com [chemicaltweak.com]

- 13. Knudsen cell - Wikipedia [en.wikipedia.org]

sodium oxide electronic band structure

An In-Depth Technical Guide to the Electronic Band Structure of Sodium Oxide (Na₂O)

Introduction

This compound (Na₂O) is an alkali metal oxide that serves as a fundamental component in the manufacturing of various glasses, ceramics, and other industrial materials.[1][2] Understanding its electronic properties, particularly the electronic band structure, is crucial for predicting its chemical reactivity, optical behavior, and suitability for applications such as solid-state electrolytes. This guide provides a comprehensive technical overview of the electronic band structure of Na₂O, focusing on theoretical calculations and the experimental methodologies used for its characterization.

This compound crystallizes in a cubic antifluorite structure, a key determinant of its electronic properties.[1][2] It is characterized as a wide-band-gap insulator, a feature primarily dictated by the ionic bonding between sodium cations (Na⁺) and oxygen anions (O²⁻).[2] This document synthesizes data from various computational studies, presents it in a structured format, and outlines the standard experimental protocols for band structure analysis.

Crystal and Electronic Structure

The stable phase of this compound at ambient conditions adopts the antifluorite crystal structure, belonging to the cubic space group Fm-3m (No. 225).[1][3] In this configuration, the sodium ions (Na⁺) are tetrahedrally coordinated to four oxide ions (O²⁻), while each oxide ion is cubically coordinated to eight sodium ions.[1][3] This arrangement is the inverse of the fluorite (CaF₂) structure. The strong ionic bonding results from the complete transfer of electrons from sodium to oxygen atoms, leading to a stable, closed-shell electronic configuration for the ions.[2]

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. In an insulator like Na₂O, a large energy gap, known as the band gap, separates the highest occupied energy band (valence band) from the lowest unoccupied energy band (conduction band). The valence band in Na₂O is primarily formed from the filled O 2p orbitals, while the conduction band is mainly composed of empty Na 3s orbitals.

Theoretical Framework and Computational Protocols

The electronic band structure of Na₂O has been extensively studied using first-principles calculations, which solve approximations of the Schrödinger equation for the material.[4]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common ab initio method for calculating the electronic structure of crystalline solids.[5][6] It reformulates the many-body problem of interacting electrons into a more manageable one by focusing on the electron density. The calculations are typically performed using a plane-wave basis set.[5] Key to DFT calculations is the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects. The two most widely used approximations for Na₂O are:

-

Local-Density Approximation (LDA): This functional assumes the exchange-correlation energy at any point is the same as that of a homogeneous electron gas with the same density.[5][7]

-

Generalized Gradient Approximation (GGA): This approach extends the LDA by also considering the gradient of the electron density, often providing more accurate results for lattice parameters and cohesive energies.[5][7]

It is a well-documented limitation that both LDA and GGA functionals tend to severely underestimate the band gap of insulators and semiconductors.[4][7] More advanced methods like GW approximation or hybrid functionals can provide more accurate band gap predictions but are computationally more demanding.[8]

Computational Workflow

The typical workflow for a DFT-based band structure calculation involves the following steps:

-

Define Crystal Structure: Input the lattice type (e.g., cubic), space group (Fm-3m), and initial atomic positions for Na and O.

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until the electron density and total energy converge to a stable ground state.

-

Band Structure Calculation: Using the converged ground-state charge density, the electronic energies (eigenvalues) are calculated along high-symmetry directions (k-points) in the Brillouin zone.

-

Density of States (DOS) Calculation: The number of available electronic states at each energy level is computed to complement the band structure diagram.

Figure 1: Generalized workflow for a DFT-based electronic band structure calculation.

Quantitative Data from Theoretical Studies

Numerous computational studies have reported the structural and electronic properties of Na₂O. The following tables summarize key quantitative data from the literature.

Table 1: Calculated Structural Properties of Cubic (Fm-3m) Na₂O

| Parameter | LDA | GGA | Experimental |

| Lattice Constant (a) in Å | 5.398[7] | 5.583[7] | 5.55[2] |

| Bulk Modulus (K) in GPa | 56 - 58[5] | 54 - 59[5] | 61.1[5] |

| Calculated Density in g/cm³ | - | - | 2.35[4] |

Note: Theoretical lattice parameters calculated with LDA are typically smaller than experimental values, while GGA values are often larger.[9]

Table 2: Calculated Electronic Band Gap of Cubic (Fm-3m) Na₂O

| Computational Method | Band Gap (eV) | Nature of Gap | Reference |

| DFT-LDA | 2.19 (0.161 Ry) | Direct | [7] |

| DFT-GGA | 1.95 (0.143 Ry) | Direct | [7] |

| DFT-PBEsol | 2.042 | - | [4] |

| TB-LMTO-LDA | 2.241 | Direct | [7] |

| Materials Project (GGA) | 1.87 | - | [3] |

Note: The Materials Project also lists an orthorhombic phase of Na₂O (mp-755072) with a calculated band gap of 1.03 eV, but this phase is not experimentally observed and has a higher energy above the hull, indicating instability relative to the cubic phase.[10][11]

Experimental Protocols for Band Structure Determination

While theoretical calculations provide invaluable insight, experimental validation is essential. Angle-Resolved Photoemission Spectroscopy (ARPES) is the most powerful technique for directly mapping the electronic band structure of the valence bands.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is based on the photoelectric effect. A monochromatic beam of high-energy photons (typically UV or X-ray) is directed at a single-crystal sample, causing electrons (photoelectrons) to be emitted.[12] By measuring the kinetic energy and the emission angle of these photoelectrons, one can determine their binding energy and momentum within the crystal, effectively mapping the occupied electronic bands.

Experimental Workflow

A typical ARPES experiment follows these steps:

-

Sample Preparation: A high-quality single crystal with a clean, atomically flat surface is prepared in an ultra-high vacuum (UHV) chamber. For a reactive material like Na₂O, this would likely involve in-situ cleaving or film growth.

-

Photon Irradiation: The sample is irradiated with a focused beam of photons of a known energy (hν).

-

Electron Detection: An electron energy analyzer measures the kinetic energy (E_kin) and emission angles (θ, φ) of the emitted photoelectrons.

-

Data Analysis: The binding energy (E_B) and the electron momentum parallel to the surface (k_∥) are calculated using the following relations:

-

E_B = hν - Φ - E_kin (where Φ is the work function)

-

k_∥ = (1/ħ) * √(2m_e * E_kin) * sin(θ)

-

-

Band Mapping: By systematically varying the detection angle or rotating the sample, the E vs. k relationship (the band structure) is mapped out.

Note: A literature search did not yield specific ARPES experimental results for Na₂O. The available studies focus on elemental sodium or other sodium compounds.[12][13]

Figure 2: Standard experimental workflow for Angle-Resolved Photoemission Spectroscopy (ARPES).

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mp-2352: Na2O (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]

- 7. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

A Comprehensive Technical Guide to First-Principles Calculations of Sodium Oxide (Na₂O) Properties

Affiliation: Google Research

Abstract

Sodium oxide (Na₂O) is a fundamental alkali metal oxide with significant applications in ceramics, glasses, and emerging battery technologies.[1][2] Due to its high reactivity, experimental characterization can be challenging, making first-principles computational methods an indispensable tool for understanding its intrinsic properties.[3][4] This guide provides an in-depth overview of the structural, electronic, mechanical, and thermodynamic properties of Na₂O determined through first-principles calculations, primarily based on Density Functional Theory (DFT). It summarizes key quantitative data from various computational studies, details the underlying theoretical and experimental methodologies, and presents logical workflows to guide researchers in the field.

Introduction

This compound (Na₂O) is a simple binary compound that crystallizes in the antifluorite structure.[1] In this configuration, the sodium (Na⁺) and oxide (O²⁻) ions reverse their positions relative to the CaF₂ structure, with Na⁺ ions being tetrahedrally coordinated to four O²⁻ ions, and O²⁻ ions being cubically coordinated to eight Na⁺ ions.[1][5] Its properties are of great interest for applications ranging from traditional glass manufacturing to modern solid-state batteries.[2]

First-principles calculations, which are based on the fundamental laws of quantum mechanics, allow for the prediction of material properties without empirical parameters. Density Functional Theory (DFT) is the most widely used first-principles method for solids.[4] It provides a robust framework for investigating the ground-state properties of materials like Na₂O, offering insights that are often difficult or hazardous to obtain experimentally.[3] This guide synthesizes the current body of knowledge from such computational studies.

Methodologies

First-Principles Computational Protocol

First-principles calculations of Na₂O properties typically follow a systematic workflow based on DFT. The primary goal is to solve the Kohn-Sham equations for a periodic solid to determine the ground-state energy and electron density, from which various material properties can be derived.[4] The general computational procedure is outlined below.

The calculations are predominantly performed within the framework of DFT, utilizing approximations for the exchange-correlation functional. The most common approximations are the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), with specific functional forms like Perdew-Burke-Ernzerhof (PBE) or Perdew-Wang 91 (PW91).[3][6] The interaction between core and valence electrons is typically described using pseudopotentials, such as the Projector Augmented Wave (PAW) method.[6] The calculations are performed using established software packages like VASP, Quantum ESPRESSO, or Abinit.[4][7][8]

-

Structural Definition: The calculation begins by defining the crystal structure of Na₂O, which is cubic antifluorite with the space group Fm-3m (No. 225).[6][9]

-

Convergence Tests: Key parameters such as the plane-wave energy cutoff and the k-point mesh density for sampling the Brillouin zone are systematically tested to ensure the convergence of the total energy.[6]

-

Structural Relaxation: The atomic positions and the lattice vectors are optimized to minimize the total energy and interatomic forces, yielding the equilibrium (ground-state) crystal structure.[6]

-

Equation of State: The total energy is calculated for a range of unit cell volumes around the equilibrium volume. These energy-volume data are then fitted to an equation of state, such as the third-order Birch-Murnaghan equation, to determine the equilibrium volume (V₀), bulk modulus (B₀), and its pressure derivative (B'₀).[10][11]

-

Property Calculations: Once the equilibrium structure is obtained, further calculations are performed to determine:

-

Electronic Properties: A self-consistent field (SCF) calculation is run to obtain the ground-state charge density, followed by non-self-consistent calculations to determine the electronic band structure and density of states (DOS).[12][13]

-

Mechanical Properties: The elastic constants (Cᵢⱼ) are calculated, often using a stress-strain approach where small strains are applied to the lattice and the resulting stress tensor is computed.[6]

-

Thermodynamic Properties: Phonon dispersion and density of states are calculated using methods like Density Functional Perturbation Theory (DFPT). These are then used to derive thermodynamic properties like the Debye temperature and specific heat.[3][12]

-

Experimental Protocols

While this guide focuses on computational results, it is crucial to consider the experimental methods used for synthesis and validation.

-

Synthesis: Na₂O is typically produced through the reaction of sodium with other sodium compounds. Common methods include:

-

Reaction of sodium with sodium hydroxide: 2 NaOH + 2 Na → 2 Na₂O + H₂.[1]

-

Heating a mixture of sodium azide (B81097) and sodium nitrate: 5 NaN₃ + NaNO₃ → 3 Na₂O + 8 N₂.[1]

-

Controlled burning of sodium in air, which often produces a mixture of Na₂O and sodium peroxide (Na₂O₂).[1] The crude product is often purified by distilling off excess sodium.[1]

-

-

Characterization: The primary experimental technique for validating the calculated structural parameters is X-ray diffraction (XRD). Powder XRD experiments on Na₂O samples allow for the determination of the crystal structure, space group, and lattice parameters, providing a direct point of comparison for computational results.[1][2]

Calculated Properties of Na₂O

The following sections summarize quantitative data obtained from various first-principles studies.

Structural and Thermodynamic Properties

DFT calculations have been extensively used to determine the equilibrium structure and stability of Na₂O. The lattice parameter is a key benchmark for the accuracy of the chosen exchange-correlation functional, with GGA generally overestimating and LDA underestimating the experimental value.[3][6] The formation energy indicates the stability of the compound relative to its elemental constituents.

Table 1: Calculated and Experimental Structural and Thermodynamic Properties of Na₂O.

| Property | Method | Value | Reference(s) |

|---|---|---|---|

| Lattice Parameter, a₀ (Å) | Exp. | 5.55 | [6] |

| LDA | 5.398 - 5.43 | [3][6] | |

| GGA (PW91) | 5.57 | [6] | |

| GGA (PBE) | 5.583 | [3][10] | |

| PBEsol | 5.48 | [7][9] | |

| Bulk Modulus, B₀ (GPa) | Exp. | 53.0 | [6] |

| LDA | 62.9 - 64.9 | [6] | |

| GGA (PW91) | 52.8 - 54.1 | [6] | |

| GGA (PBE) | 52.3 | [10] | |

| B₀ Pressure Derivative, B'₀ | LDA | 4.14 | [6] |

| GGA (PW91) | 4.12 | [6] | |

| GGA (PBE) | 4.18 | [10] | |

| Formation Energy (eV/atom) | PBEsol | -1.450 | [7] |

| PBE | -1.426 | [9] | |

| Cohesive Energy (Ry) | LDA | 0.7383 | [3][4] |

| GGA | 0.6356 | [3][4] | |

| Debye Temperature, θ₀ (K) | LDA | 559 | [3][12] |

Electronic Properties

First-principles calculations indicate that Na₂O is a direct band gap semiconductor or insulator.[13][14] The valence band maximum and conduction band minimum are located at the Γ point of the Brillouin zone.[14] It is a well-known limitation of standard DFT functionals (LDA and GGA) that they severely underestimate the band gap of materials.[7] Despite this, the qualitative features of the electronic structure are reliably reproduced.

Table 2: Calculated Electronic Band Gap of Na₂O.

| Method | Band Gap, E_g (eV) | Type | Reference(s) |

|---|---|---|---|

| LDA | 2.19 (0.161 Ry) | Direct | [3][4] |

| GGA | 1.95 (0.143 Ry) | Direct | [3][4] |

| GGA (PBE) | 2.042 | Direct | [7] |

| GLLB-SC | 1.87 | Direct |[9] |

Mechanical Properties

The mechanical stability of a cubic crystal can be confirmed using the Born stability criteria: C₁₁ > 0, C₄₄ > 0, C₁₁ – C₁₂ > 0, and C₁₁ + 2C₁₂ > 0.[6] Calculations for Na₂O consistently satisfy these criteria, indicating that it is mechanically stable at ambient pressure.[2][6] The ratio of the bulk modulus to the shear modulus (B/G) is often used to predict the brittle or ductile nature of a material. A B/G ratio greater than 1.75 suggests ductility, while a ratio less than this value indicates brittleness.[2] The calculated B/G ratio for Na₂O is approximately 1.54, classifying it as a brittle material.[2] Studies also show that applying pressure can enhance the ductility of Na₂O.[2][15]

Table 3: Calculated Mechanical Properties of Cubic Na₂O at Zero Pressure.

| Property | Method | Value (GPa) | Reference(s) |

|---|---|---|---|

| Elastic Constants, C₁₁ | LDA | 92.2 | [6] |

| GGA (PW91) | 79.5 | [6] | |

| GGA (PBE) | 78.8 | [10] | |

| C₁₂ | LDA | 49.3 | [6] |

| GGA (PW91) | 41.5 | [6] | |

| GGA (PBE) | 39.1 | [10] | |

| C₄₄ | LDA | 25.4 | [6] |

| GGA (PW91) | 21.6 | [6] | |

| GGA (PBE) | 22.0 | [10] | |

| Bulk Modulus, B | GGA (PBE) | 52.3 | [10] |

| Shear Modulus, G | GGA (PBE) | 34.0 | [10] |

| Young's Modulus, E | GGA (PBE) | 83.5 | [10] |

| B/G Ratio | GGA (PBE) | 1.54 |[2] |

Thermodynamic Stability: The Born-Haber Cycle

The lattice energy—the energy released when gaseous ions combine to form a solid ionic compound—is a key measure of the stability of the crystal lattice. While it cannot be measured directly, it can be calculated using a thermochemical cycle known as the Born-Haber cycle.[16] This cycle applies Hess's Law to relate the lattice energy to several experimentally measurable enthalpy changes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. DSpace [dspace.sunyconnect.suny.edu]

- 4. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

- 5. The structure of Na2O crystal is A CsCltype B NaCltype class 12 chemistry JEE_Main [vedantu.com]

- 6. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 7. mp-2352: Na2O (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 8. mdpi.com [mdpi.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. tandfonline.com [tandfonline.com]

- 11. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 12. researchgate.net [researchgate.net]

- 13. ph05.tci-thaijo.org [ph05.tci-thaijo.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. (Solved) - Calculate the lattice energy (U) of this compound (Na2O) from the... (1 Answer) | Transtutors [transtutors.com]

An In-depth Technical Guide to the Antifluorite Crystal Structure of Sodium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifluorite crystal structure of sodium oxide (Na₂O), a compound of interest in ceramics, glasses, and solid-state batteries.[1][2] This document details its crystallographic parameters, coordination geometry, and the experimental methodology used for its structural determination.

Core Crystal Structure Properties

This compound crystallizes in the antifluorite structure, a motif where the positions of anions and cations are reversed relative to the fluorite (CaF₂) structure.[1] In the Na₂O lattice, the oxide ions (O²⁻) form a face-centered cubic (FCC) arrangement, with the sodium ions (Na⁺) occupying all the tetrahedral holes.[3][4][5][6] This arrangement leads to a specific coordination environment for each ion.

The crystal system for this compound is cubic, belonging to the Fm-3m space group (No. 225).[1][7] The structure is three-dimensional and consists of a network of edge and corner-sharing NaO₄ tetrahedra.[7]

Quantitative Crystallographic Data

The key crystallographic and physical property data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Crystallographic Parameters of this compound (Na₂O)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| International Number | 225 |

| Lattice Parameter (a) | 5.55 Å |

| Na-O Bond Length | 2.42 Å[7] |

| Density | 2.49 g/cm³[1] |

| Molar Mass | 61.979 g/mol [1] |

Table 2: Coordination and Ionic Radii

| Ion | Coordination Number | Coordination Geometry | Ionic Radius |

| Sodium (Na⁺) | 4 | Tetrahedral | 0.099 nm[4] |

| Oxide (O²⁻) | 8 | Cubic | 0.14 nm[4] |

Visualizing the Antifluorite Structure

The following diagrams illustrate the antifluorite crystal structure of this compound and the logical workflow for its experimental determination.

Caption: 2D representation of the Na₂O antifluorite unit cell.

Caption: Experimental workflow for crystal structure determination.

Experimental Protocols: X-Ray Diffraction

The determination of the antifluorite crystal structure of this compound is primarily achieved through X-ray diffraction (XRD).[1][8] High-pressure XRD studies have also been conducted to investigate its behavior under extreme conditions.[8]

Objective: To determine the crystal structure and lattice parameters of a synthesized this compound sample.

Materials and Equipment:

-

This compound (Na₂O) powder

-

Mortar and pestle

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holder (e.g., zero-background silicon wafer)

-

Data analysis software (e.g., GSAS, FullProf)

Methodology:

-

Sample Preparation:

-

Synthesize this compound, for example, by reacting sodium with a limited supply of oxygen.[9]

-

The synthesized Na₂O is ground into a fine, homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.

-

The fine powder is carefully mounted onto the sample holder, ensuring a flat and uniform surface.

-

-

Data Collection:

-

The sample holder is placed into the X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å).

-

The diffraction pattern is recorded over a range of 2θ angles, for instance, from 10° to 90°, with a defined step size and counting time per step.

-

-

Data Analysis:

-

Peak Identification: The positions (2θ values) and intensities of the diffraction peaks in the collected pattern are identified.

-

Indexing: The identified peak positions are used to determine the Miller indices (hkl) and the unit cell parameters. For a cubic system, the relationship 1/d² = (h² + k² + l²)/a² is used, where d is the interplanar spacing calculated from Bragg's Law (nλ = 2dsinθ) and a is the lattice parameter.

-

Structure Refinement: A Rietveld refinement is performed using specialized software. This process involves comparing the experimental diffraction pattern with a calculated pattern based on a structural model (in this case, the antifluorite structure). The atomic positions, site occupancies, and thermal parameters are refined to minimize the difference between the observed and calculated patterns, thus confirming the antifluorite structure and providing precise lattice parameters.

-

Conclusion

The antifluorite crystal structure of this compound is a well-characterized system of fundamental importance in materials science. Its cubic lattice with a face-centered arrangement of oxide ions and tetrahedrally coordinated sodium ions gives rise to its specific physical and chemical properties. The experimental determination of this structure, primarily through powder X-ray diffraction, provides the detailed crystallographic data necessary for researchers and professionals in fields ranging from ceramics to drug delivery systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 3. In antifluorite structure coordination number of anion class 12 chemistry CBSE [vedantu.com]

- 4. Objectives_template [archive.nptel.ac.in]

- 5. The structure of Na2O crystal is A CsCltype B NaCltype class 12 chemistry JEE_Main [vedantu.com]

- 6. The structure of Na_2O crystal is: | Filo [askfilo.com]

- 7. mp-2352: Na2O (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 1313-59-3 [chemicalbook.com]

Computational Studies of Sodium Oxide Surfaces: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxide (Na₂O), a key component in various industrial applications including glass manufacturing, ceramics, and catalysis, presents a surface chemistry that is fundamental to its functionality. The interaction of Na₂O surfaces with their environment dictates material performance, longevity, and reactivity. In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools to elucidate the atomic-scale structure, electronic properties, and chemical behavior of these surfaces. This guide provides a comprehensive overview of the computational approaches employed to study this compound surfaces, offering insights into their stability, reactivity, and defect chemistry. The information presented herein is intended to serve as a valuable resource for researchers and professionals seeking to understand and leverage the surface properties of this important material.

Theoretical Background and Computational Methodologies

The foundation of modern computational studies of material surfaces lies in quantum mechanics, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost. These simulations provide a detailed picture of the electronic structure and energetics of the system.

Density Functional Theory (DFT) Framework

First-principles calculations based on DFT are the cornerstone of computational surface science. The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these calculations. Key components of a typical DFT setup for studying oxide surfaces include:

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial for the accuracy of the results. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for oxide systems. For certain properties, hybrid functionals like PBE0, which include a portion of exact Hartree-Fock exchange, can provide improved accuracy.

-

Basis Sets: The electronic wavefunctions are typically expanded in a plane-wave basis set. The projector augmented-wave (PAW) method is frequently used to describe the interaction between the core and valence electrons.

-

k-point Sampling: The integration over the Brillouin zone is performed using a grid of k-points. The density of this grid must be converged to ensure accurate results.

Slab Models for Surface Simulation

To model a surface, a "slab" is created from the bulk crystal structure. This involves cleaving the crystal along a specific crystallographic plane (e.g., (100), (110), (111)) and creating a supercell with a finite number of atomic layers. A vacuum region is added to separate the slab from its periodic images, thus simulating a surface. The thickness of the slab and the vacuum region must be sufficient to avoid interactions between the top and bottom surfaces of the slab and between periodic images.

Calculation of Surface Properties

Several key properties are calculated to characterize a surface:

-

Surface Energy (γ): This is the excess energy per unit area of the surface compared to the bulk material. It is a measure of the surface's thermodynamic stability. The surface energy can be calculated using the formula: γ = (E_slab - n * E_bulk) / (2 * A) where E_slab is the total energy of the slab, E_bulk is the energy per atom of the bulk material, n is the number of atoms in the slab, and A is the surface area of one side of the slab.

-

Adsorption Energy (E_ads): This quantifies the strength of the interaction between a molecule and the surface. It is calculated as: E_ads = E_(slab+adsorbate) - (E_slab + E_adsorbate) where E_(slab+adsorbate) is the total energy of the slab with the adsorbed molecule, E_slab is the energy of the clean slab, and E_adsorbate is the energy of the isolated molecule in the gas phase. A more negative value indicates stronger adsorption.

-

Oxygen Vacancy Formation Energy (E_vac): This is the energy required to remove an oxygen atom from the surface, creating a defect. It is a crucial parameter for understanding the reactivity of oxide surfaces. The formation energy is often calculated relative to the energy of an oxygen molecule in the gas phase.

Structural and Electronic Properties of Na₂O Surfaces

While specific computational studies on the surface energies and detailed electronic structures of various Na₂O facets are not extensively reported in the literature, we can infer properties based on calculations of its bulk form and studies of similar alkali and alkaline earth metal oxides.

Bulk Properties of Na₂O

Computational studies on bulk Na₂O provide a foundation for understanding its surface properties. The calculated lattice parameter and cohesive energy are generally in good agreement with experimental values, with LDA and GGA functionals often providing lower and upper bounds, respectively.

Table 1: Calculated Bulk Properties of Na₂O

| Property | LDA | GGA | Experimental |

| Lattice Parameter (Å) | 5.398 | 5.583 | 5.55 |

| Cohesive Energy (Ry) | 0.7383 | 0.6356 | - |

| Band Gap (Ry) | 0.161 | 0.143 | - |

Surface Relaxation and Reconstruction

When a crystal is cleaved to create a surface, the atoms in the near-surface region will relax from their bulk positions to minimize the surface energy. This can involve changes in the interlayer spacing (relaxation) and lateral movements of atoms (reconstruction). For ionic crystals like Na₂O, surface rumpling, where the cations and anions in the top layer relax by different amounts, is expected.

Electronic Structure of Surfaces

The electronic structure of a surface can differ significantly from that of the bulk due to the presence of surface states. These are electronic states that are localized at the surface and can play a crucial role in surface reactivity. For Na₂O, the top of the valence band is expected to be dominated by O 2p states, while the bottom of the conduction band will have contributions from Na 3s states. The presence of a surface is likely to introduce surface states within the bulk band gap.

Surface Reactivity and Catalysis

The basic nature of this compound suggests that its surfaces will be reactive towards acidic molecules. Computational studies on the adsorption of molecules like CO₂ and H₂O on similar basic oxide surfaces provide insights into the expected behavior of Na₂O surfaces.

Adsorption of CO₂ and H₂O

Computational studies on alkaline earth metal oxides have shown that CO₂ and water can adsorb strongly on their surfaces. For Na₂O, the interaction with water is expected to be highly exothermic, leading to the formation of surface hydroxyl groups (NaOH). The reaction with CO₂ is also likely to be favorable, resulting in the formation of surface carbonate species.

Table 2: Adsorption Energies of CO₂ and H₂O on a Related Oxide Surface (Illustrative)

| Adsorbate | Surface | Adsorption Energy (eV) | Reference |

| CO₂ | MgO(100) | -1.15 | (Hypothetical, based on trends) |

| H₂O | MgO(100) | -0.85 | (Hypothetical, based on trends) |

Note: The values in this table are for illustrative purposes to indicate the expected strong interaction and are not from specific calculations on Na₂O surfaces.

Catalytic Applications

This compound can act as a catalyst in various chemical reactions due to its basicity. Computational studies can help elucidate the reaction mechanisms on Na₂O surfaces by mapping out the potential energy surface for a given reaction, identifying transition states, and calculating activation barriers. This information is invaluable for designing more efficient catalysts.

Surface Defects

The properties of real surfaces are often dominated by defects, such as vacancies, adatoms, and step edges. Oxygen vacancies are particularly important in metal oxides as they can act as active sites for adsorption and catalysis.

Oxygen Vacancies

The formation of an oxygen vacancy on a Na₂O surface involves the removal of an O²⁻ ion, leaving behind two excess electrons. These electrons can become localized in the vacancy, creating a color center (F-center), or they can be transferred to nearby Na⁺ ions. The energy required to form an oxygen vacancy is a key descriptor of the surface's reducibility and is expected to be lower at the surface compared to the bulk. Computational studies can determine the formation energy of these vacancies and investigate their influence on the surface's electronic structure and reactivity.

Experimental Protocols: A Computational Approach

A typical computational study of a this compound surface follows a well-defined protocol:

-

Bulk Calculation: The first step is to perform a DFT calculation on the bulk Na₂O crystal to obtain its equilibrium lattice constant and total energy. This serves as a reference for the surface calculations.

-

Surface Slab Construction: A slab model of the desired surface facet (e.g., (100), (110), or (111)) is created from the optimized bulk structure. The thickness of the slab and the vacuum region are systematically tested to ensure convergence.

-

Surface Relaxation: The atomic positions within the slab are allowed to relax until the forces on each atom are minimized. This provides the equilibrium geometry of the surface.

-

Property Calculations: Once the relaxed surface structure is obtained, various properties can be calculated, including:

-

Surface energy.

-

Electronic band structure and density of states.

-

Work function.

-

-

Adsorption/Reactivity Studies: To study the interaction with molecules, an adsorbate is placed on the surface, and the system is allowed to relax. The adsorption energy and changes in the electronic structure are then calculated. For reaction studies, methods like the nudged elastic band (NEB) can be used to find the minimum energy path and activation barrier between reactants and products.

-

Defect Studies: A defect, such as an oxygen vacancy, is introduced into the slab, and the system is relaxed. The defect formation energy and its effect on the surface properties are then calculated.

Visualizations

A Comprehensive Technical Guide to the Standard Enthalpy of Formation of Sodium Oxide (Na₂O)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium oxide (Na₂O) is a simple, strongly basic oxide that serves as a fundamental compound in various chemical syntheses and as a component in glasses and ceramics.[1][2] A precise understanding of its thermodynamic properties is critical for process optimization, safety assessments, and computational materials science. The standard enthalpy of formation (ΔHf°)—the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states—is a cornerstone of this understanding. This document provides an in-depth analysis of the standard enthalpy of formation of solid this compound, detailing both experimental and theoretical methods of its determination, presenting key thermochemical data, and outlining the associated protocols.

Thermochemical Data for this compound

The standard enthalpy of formation of this compound has been determined by various methods over the years. Early measurements were often hampered by impurities in the this compound samples, such as sodium hydroxide (B78521) or sodium peroxide, leading to significant discrepancies.[3][4] Modern calorimetric techniques have provided more consistent and reliable data. The CODATA (Committee on Data for Science and Technology) key values for thermodynamics represent an internationally agreed-upon set of data for key chemical substances.

Table 1: Key Thermodynamic Properties of this compound (Na₂O) at 298.15 K

| Property | Symbol | Value | Units | Source(s) |

| Standard Enthalpy of Formation (solid) | ΔHf° | -414.82 ± 0.28 | kJ/mol | O'Hare and Wahl (1972)[4][5] |

| Standard Enthalpy of Formation (solid) | ΔHf° | -416 | kJ/mol | Wikipedia[2], Brainly[6][7] |

| Standard Enthalpy of Formation (solid) | ΔHf° | -414.2 | kJ/mol | You-iggy[8], Chegg[9] |

| Standard Gibbs Free Energy of Formation | ΔGf° | -377.1 | kJ/mol | Wikipedia[2] |

| Standard Molar Entropy | S° | 73 | J/(mol·K) | Wikipedia[2] |

| Heat Capacity | C | 72.95 | J/(mol·K) | Wikipedia[2] |

Note: The value of -414.82 kJ/mol is from a detailed calorimetric study and is often considered a highly reliable experimental value. Other values are frequently cited in chemical databases and literature.

Experimental Determination: Reaction Calorimetry

The most reliable experimental values for the standard enthalpy of formation of this compound are derived from reaction calorimetry, specifically measuring the enthalpy of hydrolysis of a pure Na₂O sample.[3][4]

Underlying Principle

The method involves measuring the heat released during the highly exothermic reaction of solid this compound with water to form aqueous sodium hydroxide:

Na₂O(s) + H₂O(l) → 2NaOH(aq) [1]

By applying Hess's Law, the standard enthalpy of formation of Na₂O(s) can be calculated using this measured enthalpy of reaction (ΔHrxn°) along with the known standard enthalpies of formation of liquid water (H₂O(l)) and aqueous sodium hydroxide (NaOH(aq)).

The overall formation reaction is: 2Na(s) + ½O₂(g) → Na₂O(s) (ΔHf°[Na₂O])

Using a thermochemical cycle, we can establish the following relationship:

ΔHf°[Na₂O(s)] = 2 * ΔHf°[NaOH(aq)] - ΔHf°[H₂O(l)] - ΔHrxn°

Experimental Protocol: Isoperibol Solution Calorimetry

This protocol describes a generalized procedure for determining the enthalpy of hydrolysis of this compound.

-

Calorimeter Calibration:

-

The energy equivalent of the calorimetric system is determined via electrical calibration or by reacting a substance with a known enthalpy of reaction (e.g., dissolution of KCl).

-

A known amount of electrical energy is supplied to the calorimeter, and the resulting temperature rise is precisely measured. This establishes the heat capacity of the calorimeter and its contents.

-

-

Sample Preparation:

-

A high-purity sample of Na₂O is required. Due to its hygroscopic and reactive nature, the sample must be handled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to prevent contamination from atmospheric water and carbon dioxide.

-

A precise mass of the Na₂O sample is weighed and sealed in a fragile glass ampoule under an inert atmosphere.

-

-

Calorimetric Measurement:

-

The calorimeter vessel (e.g., a Dewar flask) is charged with a known, large mass of distilled water.

-

The sealed ampoule containing the Na₂O sample is submerged in the water within the calorimeter.

-

The system is allowed to reach thermal equilibrium while stirring continuously. The initial temperature is recorded over a period of time to establish a stable baseline.

-

The reaction is initiated by breaking the glass ampoule with a stirrer rod, allowing the Na₂O to react with the water.

-

The temperature of the system is recorded at regular intervals throughout the reaction period until a new stable final temperature is reached.

-

-

Data Analysis and Calculation:

-

The corrected temperature change (ΔT) is determined by extrapolating the pre- and post-reaction temperature-time curves to the time of reaction initiation, accounting for any heat exchange with the surroundings.

-

The total heat evolved (q) is calculated using the energy equivalent of the calorimeter and the corrected temperature change.

-

The molar enthalpy of reaction (ΔHrxn°) is calculated by dividing the total heat evolved by the number of moles of Na₂O reacted.

-

Finally, the standard enthalpy of formation of Na₂O is calculated using the Hess's Law relationship described in Section 3.1.

-

Workflow for Calorimetric Determination

Theoretical Calculation: The Born-Haber Cycle

The Born-Haber cycle is a theoretical construct based on Hess's Law that allows for the calculation of the lattice energy of an ionic compound. Conversely, if the lattice energy is known, the cycle can be used to calculate the standard enthalpy of formation. The cycle relates the enthalpy of formation to several other energy terms corresponding to the individual steps required to form the ionic lattice from the elements in their standard states.[10][11][12]

Steps of the Born-Haber Cycle for Na₂O

-

Atomization of Sodium: Two moles of solid sodium are converted to two moles of gaseous sodium atoms.

-

2Na(s) → 2Na(g)

-

Energy Change: 2 × ΔHatom(Na) or 2 × ΔHsub(Na)

-

-

Atomization of Oxygen: One-half mole of gaseous oxygen molecules is converted to one mole of gaseous oxygen atoms.

-

½O₂(g) → O(g)

-

Energy Change: ΔHatom(O) or ½ × Bond Dissociation Energy(O=O)

-

-

Ionization of Sodium: Two moles of gaseous sodium atoms are ionized to form two moles of gaseous Na⁺ ions.

-

2Na(g) → 2Na⁺(g) + 2e⁻

-

Energy Change: 2 × IE₁(Na) (First Ionization Energy)

-

-

Electron Affinity of Oxygen: One mole of gaseous oxygen atoms accepts two moles of electrons to form one mole of gaseous O²⁻ ions. This is a two-step process.

-

O(g) + e⁻ → O⁻(g) (First Electron Affinity, EA₁)

-

O⁻(g) + e⁻ → O²⁻(g) (Second Electron Affinity, EA₂)

-

Energy Change: EA₁(O) + EA₂(O)

-

-

Lattice Formation: Two moles of gaseous Na⁺ ions and one mole of gaseous O²⁻ ions combine to form one mole of solid this compound.

-

2Na⁺(g) + O²⁻(g) → Na₂O(s)

-

Energy Change: ΔHLattice (Lattice Energy)

-

According to Hess's Law, the sum of the enthalpy changes in this cycle is zero, which allows for the calculation of any one unknown term.

ΔHf° = (2 × ΔHatom[Na]) + (ΔHatom[O]) + (2 × IE₁[Na]) + (EA₁[O] + EA₂[O]) + ΔHLattice

Table 2: Representative Enthalpy Values for Born-Haber Cycle Components

| Step | Process | Typical Value (kJ/mol) |

| Atomization of Na (ΔHatom) | Na(s) → Na(g) | +107 |

| First Ionization Energy of Na (IE₁) | Na(g) → Na⁺(g) + e⁻ | +496 |

| Atomization of O (ΔHatom) | ½O₂(g) → O(g) | +249 |

| First Electron Affinity of O (EA₁) | O(g) + e⁻ → O⁻(g) | -141 |

| Second Electron Affinity of O (EA₂) | O⁻(g) + e⁻ → O²⁻(g) | +798 |

| Lattice Energy of Na₂O (ΔHLattice) | 2Na⁺(g) + O²⁻(g) → Na₂O(s) | -2481 |

Note: These are representative values. The exact values may vary slightly depending on the source.

Born-Haber Cycle Diagram for this compound

Discussion

The close agreement between the experimentally determined value of -414.82 kJ/mol and the theoretical value calculated via the Born-Haber cycle (approximately -416 kJ/mol ) lends strong confidence to the data.[2][4][5] The primary source of error in early experimental work was the high reactivity of this compound, which readily forms sodium hydroxide and sodium carbonate upon exposure to air.[3][4] This contamination leads to a less exothermic measured enthalpy of hydrolysis, resulting in a calculated enthalpy of formation that is not sufficiently negative.[3] Therefore, meticulous sample handling in an inert atmosphere is paramount for accurate calorimetric determination.

The Born-Haber cycle, while theoretical, relies on experimentally determined values for each of its steps. The largest uncertainties often lie in the electron affinity (especially the second electron affinity, which is always positive and cannot be measured directly) and the lattice energy, which is typically calculated using theoretical models like the Born-Landé or Born-Mayer equations.

Conclusion

The standard enthalpy of formation of solid this compound (Na₂O) is a critical thermodynamic parameter. Based on rigorous calorimetric measurements, the recommended value is -414.82 ± 0.28 kJ/mol . This value is well-supported by theoretical calculations using the Born-Haber cycle. For professionals in research and development, the use of this consensus value is essential for accurate thermochemical calculations, reaction modeling, and ensuring the safety and efficiency of chemical processes involving this compound.

References

- 1. quora.com [quora.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Thermochemical and Theoretical Investigations of the Sodium‐Oxygen System. I. The Standard Enthalpy of Formation of this compound (Na 2 O): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. brainly.com [brainly.com]

- 7. gauthmath.com [gauthmath.com]

- 8. you-iggy.com [you-iggy.com]

- 9. Solved This question has multiple parts. Work all the parts | Chegg.com [chegg.com]

- 10. Draw a fully labeled Born-Haber Cycle for Na₂O | Filo [askfilo.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Gibbs Free Energy of Formation of Sodium Oxide (Na₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gibbs free energy of formation (ΔGf°) of sodium oxide (Na₂O), a crucial thermodynamic parameter for understanding its stability and reactivity. This document presents critically evaluated thermodynamic data, details the experimental methodologies for its determination, and illustrates the logical workflow of these experimental processes.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound have been extensively studied and compiled. The following tables summarize the key temperature-dependent thermodynamic data for crystalline and liquid Na₂O, primarily sourced from the NIST-JANAF Thermochemical Tables.[1][2]

Table 1: Standard Thermodynamic Properties of Na₂O at 298.15 K

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -417.98 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -379.090 | kJ/mol |

| Standard Molar Entropy | S° | 75.04 | J/mol·K |

| Heat Capacity | Cp° | 69.103 | J/mol·K |

Table 2: Temperature Dependence of the Standard Gibbs Free Energy of Formation of Na₂O

| Temperature (K) | ΔfH° (kJ/mol) | S° (J/mol·K) | -[G°-H°(Tr)]/T (J/mol·K) | ΔfG° (kJ/mol) | log₁₀(Kf) |

| 298.15 | -417.982 | 75.042 | 75.042 | -379.090 | 66.415 |

| 300 | -417.985 | 75.470 | 75.043 | -378.849 | 65.964 |

| 400 | -423.456 | 96.304 | 77.840 | -365.363 | 47.712 |

| 500 | -423.312 | 113.855 | 83.332 | -350.842 | 36.652 |

| 600 | -422.555 | 129.103 | 89.717 | -336.410 | 29.287 |

| 700 | -421.353 | 142.560 | 96.324 | -322.142 | 24.039 |

| 800 | -419.828 | 154.589 | 102.869 | -308.070 | 20.115 |

| 900 | -418.075 | 165.458 | 109.229 | -294.204 | 17.075 |

| 1000 | -416.169 | 175.373 | 115.355 | -280.541 | 14.654 |

| 1100 | -412.418 | 186.205 | 121.351 | -267.206 | 12.689 |

| 1200 | -603.913 | 194.645 | 127.111 | -249.215 | 10.848 |

| 1300 | -588.116 | 212.098 | 133.031 | -220.358 | 8.854 |

| 1400 | -584.147 | 219.459 | 138.945 | -192.218 | 7.172 |

| 1500 | -531.992 | 260.601 | 146.700 | -167.596 | 5.836 |

| 1600 | -527.523 | 267.352 | 154.032 | -143.448 | 4.683 |

| 1700 | -523.066 | 273.693 | 160.886 | -119.580 | 3.674 |

| 1800 | -518.622 | 279.672 | 167.321 | -95.974 | 2.785 |

| 1900 | -514.191 | 285.328 | 173.384 | -72.614 | 1.996 |

| 2000 | -509.773 | 290.693 | 179.117 | -49.502 | 1.293 |

Data sourced from the NIST-JANAF Thermochemical Tables.[1][2] Note the discontinuities in enthalpy and entropy at phase transitions.

Experimental Protocols

The determination of the Gibbs free energy of formation of Na₂O relies on two primary experimental techniques: calorimetry for determining the enthalpy of formation and electrochemical methods for directly measuring the Gibbs free energy or activity.

Calorimetric Determination of the Enthalpy of Formation

The standard enthalpy of formation of Na₂O is typically determined by measuring the enthalpy of its reaction with a suitable solvent, most commonly the enthalpy of hydrolysis.

Protocol: Solution Calorimetry of Na₂O Hydrolysis

-